Cyclopsychotride A
Description
Structure
2D Structure
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SIPCGESCVFIPCTVTALLGCSCKSKVCYKN |
Origin of Product |
United States |
Biosynthetic Pathways of Cyclopsychotride a and Cyclotides
Gene Encoding and Precursor Protein Architecture
Cyclotides, including Cyclopsychotride A, are ribosomally synthesized peptides, meaning they are products of gene expression. mdpi.comuq.edu.au The initial evidence for this came from the isolation of cDNA clones, such as Oak1 from Oldenlandia affinis, which encodes the precursor for the prototypic cyclotide kalata B1. wikipedia.org These genes encode large precursor proteins that contain one or more cyclotide domains embedded within them. mdpi.comuq.edu.au
The general architecture of cyclotide precursor proteins, particularly from the Rubiaceae (which includes Psychotria) and Violaceae families, is highly organized. mdpi.comresearchgate.netfrontiersin.org It typically consists of several distinct domains arranged sequentially:
Endoplasmic Reticulum (ER) Signal Sequence: An N-terminal signal peptide that directs the nascent protein into the secretory pathway. mdpi.comfrontiersin.org
N-Terminal Propeptide (NTPP): A pro-region of variable length that is cleaved during maturation. frontiersin.orgoup.com
N-Terminal Repeat (NTR): A conserved region that precedes the cyclotide domain. In precursors with multiple cyclotide domains, this sequence is repeated. mdpi.comfrontiersin.org
Cyclotide Domain(s): The sequence that will become the mature cyclotide. Genes can encode for one, two, or even three cyclotide domains, which can be identical or different. mdpi.comwikipedia.org
C-Terminal Tail/Region (CTR): A short, often hydrophobic, sequence following the final cyclotide domain that is removed during processing. mdpi.comfrontiersin.org
This modular structure is a hallmark of dedicated cyclotide genes. uq.edu.au For example, a precursor protein found in Hedyotis centranthoides (Rubiaceae) displays this typical organization with a signal sequence, a 39-amino acid pro-region, the mature cyclotide domain, and a C-terminal tail. nih.gov While specific gene sequences for this compound are not detailed in the available research, as a member of the Rubiaceae family, its precursor is expected to follow this conserved architectural model. frontiersin.orgmdpi.com
| Domain | Position | Primary Function | Fate During Maturation |
|---|---|---|---|
| ER Signal Sequence | N-Terminus | Targets precursor protein to the secretory pathway. | Cleaved upon entry into the ER. igem.org |
| N-Terminal Propeptide (NTPP) | Following ER Signal | May assist in proper folding and transport. | Excised during post-translational processing. oup.com |
| N-Terminal Repeat (NTR) | Preceding Cyclotide Domain | Conserved region, potentially involved in folding or recognition by processing enzymes. mdpi.com | Excised; repeated in multi-domain precursors. mdpi.com |
| Cyclotide Domain (CD) | Central | The core sequence that forms the mature cyclic peptide. | Excised, folded, and cyclized. frontiersin.org |
| C-Terminal Tail (CTR) | C-Terminus | Flanking region removed during processing. | Excised prior to or during cyclization. frontiersin.org |
Ribosomal Synthesis and Post-Translational Processing
The journey from gene to mature cyclotide involves the cell's standard protein synthesis machinery followed by specialized modifications. The process is initiated by the ribosomal translation of the cyclotide precursor gene into a linear prepropeptide. researchgate.net
The presence of the N-terminal ER signal sequence directs the precursor to the endoplasmic reticulum. igem.org Upon translocation into the ER, several key events occur:
The signal peptide is cleaved off. igem.org
The protein begins to fold.
The crucial disulfide bonds that form the cystine knot are established, a process known as oxidative folding. uq.edu.au
Following folding and initial processing in the ER, the propeptide is transported through the secretory pathway, likely to the plant vacuole. igem.org The acidic environment of the vacuole is thought to be where the final processing steps, including proteolytic excision and backbone cyclization, take place. igem.orgbath.ac.uk The entire sequence of post-translational modifications involves the successive enzymatic removal of the N-terminal propeptide (NTPP) and the C-terminal tail (CTPP), culminating in the cyclization reaction. oup.com
Enzymatic Cyclization Mechanisms (e.g., Asparaginyl Endopeptidase-mediated Transpeptidation)
The defining step in cyclotide biosynthesis is the head-to-tail ligation of the peptide backbone. This reaction is catalyzed by a specific class of enzymes known as Asparaginyl Endopeptidases (AEPs), also called legumains or vacuolar processing enzymes. oup.comnih.gov These enzymes are responsible for both the final cleavage of the C-terminal propeptide and the subsequent formation of the cyclic peptide bond. nih.gov
The mechanism relies on a highly conserved asparagine (Asn) or, occasionally, an aspartic acid (Asp) residue located at the C-terminus of the cyclotide domain within the precursor protein. mdpi.comresearchgate.net Mutation of this critical Asn residue has been shown to abolish the production of cyclic peptides. mdpi.com The AEP-mediated reaction proceeds via transpeptidation:
The AEP recognizes and cleaves the peptide bond on the C-terminal side of the conserved Asn/Asp residue, forming a covalent acyl-enzyme intermediate. rsc.org
Instead of being resolved by hydrolysis (the addition of water), this intermediate is attacked by the free α-amino group from the N-terminus of the same cyclotide domain. rsc.org
This nucleophilic attack results in the formation of a new peptide bond between the C-terminal Asn and the N-terminal residue (often a glycine), releasing the mature, cyclized peptide and the enzyme. oup.comigem.org
Several AEPs with potent ligase activity have been identified. OaAEP1 from Oldenlandia affinis was one of the first to be characterized and shown to be involved in cyclization. nih.govresearchgate.net More recently, Butelase 1 , an AEP from the plant Clitoria ternatea, was discovered to be the fastest known peptide ligase, capable of catalyzing cyclization with remarkable efficiency. nih.govacs.org While proteases typically break peptide bonds, these specialized AEPs possess structural features that favor the ligation (cyclization) reaction over hydrolysis. rsc.orgresearchgate.net
| Enzyme | Source Plant | Family | Key Characteristics |
|---|---|---|---|
| OaAEP1 | Oldenlandia affinis | Asparaginyl Endopeptidase (AEP) | One of the first AEPs confirmed to mediate cyclotide biosynthesis in vivo. nih.govresearchgate.net |
| Butelase 1 | Clitoria ternatea | Asparaginyl Endopeptidase (AEP) | The fastest known peptide ligase, with a catalytic efficiency of up to 542,000 M-1s-1. igem.orgnih.gov Recognizes a C-terminal Asx-His-Val motif. nih.gov |
| MCoAEP2 | Momordica cochinchinensis | Asparaginyl Endopeptidase (AEP) | A bifunctional AEP that can mediate both N-terminal excision and C-terminal cyclization of trypsin inhibitor cyclotides. nih.gov |
Disulfide Bond Formation and Oxidative Folding Processes
The exceptional stability of cyclotides is due to their cyclic cystine knot (CCK) motif, which consists of the circular backbone and three interlocking disulfide bonds. uq.edu.au The correct formation of these disulfide bonds is a critical prerequisite for successful backbone cyclization. researchgate.net This process, termed oxidative folding, occurs in the endoplasmic reticulum where a specialized enzymatic machinery catalyzes the oxidation of cysteine residues. uq.edu.aursc.org
The key enzymes responsible for disulfide bond formation and rearrangement are Protein Disulfide Isomerases (PDIs) . researchgate.netnih.gov PDIs are folding catalysts that can form, break, and shuffle disulfide bonds until the thermodynamically most stable, native conformation is achieved. nih.govmdpi.com A PDI has been isolated from the cyclotide-producing plant O. affinis (OaPDI) and shown to facilitate the correct folding of cyclotides. nih.gov The formation of the disulfide bonds stabilizes the linear precursor in a native-like conformation, which makes it resistant to degradation and presents it correctly for the final cyclization step by AEPs. researchgate.net The folding process is thought to proceed with the CysI-CysIV and CysII-CysV bonds forming a ring that is then threaded by the third CysIII-CysVI bond, locking the structure into its knotted topology. uq.edu.auuq.edu.au
Regulation of Cyclotide Biosynthesis in Plant Cells
Cyclotides are widely considered to be plant host-defense agents, protecting against insect pests and pathogens. mdpi.com As such, their biosynthesis is not always constitutive but can be regulated in response to external stimuli, particularly stress signals. Studies have shown that the production of cyclotides can be enhanced by plant stress hormones. nih.gov
Key signaling molecules involved in plant defense, such as jasmonic acid (JA) , its derivative methyl jasmonate (MeJA) , and salicylic (B10762653) acid (SA) , have been shown to induce the expression of cyclotide genes and increase the accumulation of cyclotides in plant cell cultures. nih.govresearchgate.net For instance, treating Viola uliginosa cell cultures with jasmonic acid led to a significant increase in the production of three different cyclotides. nih.gov Similarly, treatment of Clitoria ternatea with methyl jasmonate and salicylic acid affected cyclotide transcript levels. uq.edu.au This inducibility is consistent with a defense-related role, allowing the plant to ramp up production of these protective peptides when under attack from herbivores or pathogens. nih.govuq.edu.au The promoters of cyclotide-like genes in maize have been found to contain cis-regulatory elements responsive to both biotic and abiotic stresses, further supporting their role in inducible defense systems. researchgate.net
Advanced Structural Characterization and Conformational Analysis of Cyclopsychotride a
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structures of cyclotides like Cyclopsychotride A in solution. uq.edu.aunih.gov The process involves assigning all the proton (¹H) and carbon (¹³C) resonances in the NMR spectrum to specific atoms in the molecule. scispace.comru.nl For complex molecules like peptides, two-dimensional (2D) and even three-dimensional (3D) NMR techniques are necessary to resolve overlapping signals and establish through-bond and through-space connectivities. nih.govrsc.org
Standard 2D NMR experiments such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. ru.nl
COSY and TOCSY are used to identify the spin systems of the individual amino acid residues by revealing scalar coupling networks between protons. ru.nl
NOESY provides information about protons that are close to each other in space (typically < 5 Å), which is crucial for determining the peptide's folding and tertiary structure. rsc.org
The three-dimensional structure of this compound, like other cyclotides, is characterized by a distorted triple-stranded β-sheet and the signature cystine-knot arrangement of its disulfide bonds. researchgate.net The structure of the related cyclotide, kalata B1, was solved using this NMR-based approach, providing a template for understanding the structures of other cyclotides. uq.edu.au The small size and well-defined structure of cyclotides generally produce well-dispersed NMR spectra, facilitating their structural analysis. uq.edu.au
Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in Peptides
| Type of Proton | Approximate Chemical Shift (δ) in ppm |
| Aliphatic (e.g., -CH, -CH₂, -CH₃) | 0.5 - 4.5 |
| α-Proton (Cα-H) | 3.5 - 5.5 |
| Amide (N-H) | 6.5 - 9.5 |
| Aromatic (e.g., Phe, Tyr, Trp) | 6.5 - 8.5 |
| Data sourced from general principles of NMR spectroscopy as applied to peptides. libretexts.orgmsu.edu |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a rapid and valuable technique for analyzing the secondary structure of proteins and peptides in solution. nih.govnih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides containing asymmetric carbon atoms. nih.gov The resulting CD spectrum provides a signature of the protein's secondary structural elements, including α-helices, β-sheets, turns, and random coils. nih.govrsc.org
Computational Modeling and Molecular Dynamics Simulations for Conformational Studies
Computational modeling and molecular dynamics (MD) simulations are increasingly used to study the conformational behavior of cyclic peptides in solution. nih.gov These methods complement experimental techniques like NMR by providing a dynamic view of the molecule's structure and flexibility over time. mdpi.com
MD simulations use classical mechanics to calculate the trajectory of atoms and molecules, allowing for the exploration of the conformational landscape of a peptide. nih.govbiorxiv.org For cyclic peptides, enhanced sampling techniques like replica-exchange molecular dynamics (REMD) may be necessary to overcome high energy barriers and adequately sample all relevant conformations. nih.govbiorxiv.org
These simulations can provide insights into:
The stability of different conformations.
The role of intramolecular hydrogen bonds in stabilizing the structure. escholarship.org
The dynamic behavior of the peptide in different environments (e.g., in water or a membrane-mimicking solvent). escholarship.orgresearchgate.net
Recent studies have utilized MD simulations to investigate the interactions of cyclotides with biological targets, such as the PorB porin protein of Neisseria gonorrhoeae, providing a framework for understanding their mechanism of action at a molecular level. frontiersin.orgnih.gov The results from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can indicate the stability of the peptide's structure and the flexibility of different regions. frontiersin.org
Comparative Structural Analysis with Other Cyclotide Subfamilies (e.g., Möbius, Bracelet, Trypsin Inhibitor)
Cyclotides are classified into subfamilies based on structural features. nih.govresearchgate.net The main subfamilies are the Möbius and bracelet cyclotides, with a smaller group known as the trypsin inhibitors. nih.govuq.edu.au
Möbius cyclotides , such as kalata B1, are characterized by a cis-proline residue in loop 5, which induces a 180° twist in the peptide backbone. nih.govxiahepublishing.com
Bracelet cyclotides , to which this compound likely belongs, lack this cis-proline and have a more planar, circular backbone structure. nih.gov They represent the larger and more structurally diverse of the two main subfamilies. xiahepublishing.com
Trypsin inhibitor cyclotides , like MCoTI-II, share the cyclic cystine knot motif but have sequences that are distinct from the Möbius and bracelet subfamilies. They are homologous to a family of linear peptides called knottins. uq.edu.auxiahepublishing.com
Although all subfamilies share the conserved CCK topology, the composition and size of the inter-cysteine loops vary, leading to differences in their surface properties and biological activities. nih.govresearchgate.net For example, the distribution of hydrophobic and hydrophilic patches on the molecular surface, which is crucial for membrane interaction, can differ significantly between subfamilies. nih.govnih.gov
Table 2: Key Distinguishing Features of Major Cyclotide Subfamilies
| Subfamily | Key Structural Feature | Prototypical Example |
| Möbius | cis-Proline in loop 5 causing a backbone twist | Kalata B1 |
| Bracelet | No cis-Proline in loop 5; planar backbone | Cycloviolacin O2 |
| Trypsin Inhibitor | Distinct sequence, homologous to linear knottins | MCoTI-II |
| Data sourced from multiple reviews on cyclotide classification. nih.govuq.edu.auxiahepublishing.com |
Analysis of the Cyclic Cystine Knot (CCK) Topology and its Structural Significance
The defining feature of this compound and all other cyclotides is the cyclic cystine knot (CCK) topology. researchgate.netfrontiersin.org This motif consists of three disulfide bonds (CysI-CysIV, CysII-CysV, and CysIII-CysVI) that are intricately interwoven. pnas.org The CysI-CysIV and CysII-CysV disulfide bonds and their connecting backbone segments form a ring, which is threaded by the third disulfide bond (CysIII-CysVI). uq.edu.au
This unique, knotted structure, combined with the cyclized backbone, imparts exceptional stability to the molecule. nih.gov Cyclotides are highly resistant to thermal and chemical denaturation, as well as to degradation by proteases. nih.govwikipedia.org This remarkable stability is a key factor in their biological role as defense agents in plants and makes them attractive scaffolds for drug design. wikipedia.org The rigid CCK framework ensures that the inter-cysteine loops, which are responsible for biological activity, are presented in a well-defined conformation. nih.gov The tolerance of these loops to sequence variation allows for the engineering of novel biological activities onto the stable cyclotide scaffold. nih.gov
Synthetic Methodologies for Cyclopsychotride a and Its Analogues
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis (SPPS) is a cornerstone in the chemical synthesis of peptides, including the linear precursors of Cyclopsychotride A. biotage.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. biotage.commdpi.com The use of excess reagents, which can be easily washed away, drives the coupling reactions to completion. biotage.commdpi.com
Two main orthogonal protection strategies are employed in SPPS: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. uq.edu.aumdpi.com
Fmoc-based strategy : This is the most common approach for synthesizing the linear precursors of cyclotides like this compound. uq.edu.aumdpi.com The Fmoc group protects the N-terminus of the amino acid and is removed by a mild base, typically piperidine (B6355638) in dimethylformamide (DMF). mdpi.comnih.gov The side-chain protecting groups are acid-labile and are removed at the final cleavage step. nih.gov A key advantage of Fmoc-SPPS is the use of acid-labile resins, such as 2-chlorotrityl chloride (2-CTC) resin, which allows the peptide to be cleaved with its side-chain protection intact, a crucial feature for subsequent solution-phase cyclization. mdpi.commdpi.comnih.gov This method has been successfully used for the synthesis of various cyclotides, including VarvA, kalata B1, MCoTI-II, and paridigin-br-1. mdpi.comnih.gov
Boc-based strategy : In this approach, the N-terminal Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the linkage to the resin are cleaved by a strong acid, such as hydrofluoric acid (HF). biotage.com Boc chemistry was utilized in the initial chemical syntheses of cyclotides, including this compound, circulin (B12663914) A, and circulin B. nih.govresearchgate.net This strategy often involves resins functionalized with linkers that generate a peptide thioester upon cleavage, which is essential for native chemical ligation. nih.govresearchgate.net
A comparative overview of Fmoc and Boc strategies is presented below:
| Feature | Fmoc-based Strategy | Boc-based Strategy |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) | Moderate acid (e.g., TFA) |
| Side-Chain Protection | Acid-labile (cleaved by strong acid) | Stable to TFA, cleaved by strong acid (e.g., HF) |
| Resin Cleavage | Mild acid (e.g., 1% TFA for 2-CTC resin) or strong acid | Strong acid (e.g., HF) |
| Common Application for this compound | Synthesis of fully protected linear precursors for solution-phase cyclization. | Generation of C-terminal thioesters for native chemical ligation. |
On-resin cyclization offers an alternative to solution-phase cyclization, simplifying the purification process by keeping the cyclic peptide attached to the solid support while excess reagents and byproducts are washed away. sci-hub.sethieme-connect.de This head-to-tail cyclization is typically achieved by anchoring the peptide to the resin through a side chain of a trifunctional amino acid, such as aspartic acid. researchgate.net The N- and C-termini are then deprotected and coupled using standard coupling reagents. researchgate.net For instance, a linear peptide can be assembled on a resin with the C-terminal protected by a selectively removable group like Dmab. researchgate.net After selective deprotection, the free carboxyl group can be activated for intramolecular cyclization. researchgate.net While operationally simpler, on-resin cyclization can be slower than solution-phase methods. sci-hub.se
Fmoc- and Boc-based Strategies
Chemical Ligation Strategies for Cyclic Backbone Formation
Chemical ligation techniques are powerful methods for the cyclization of unprotected peptides in aqueous solutions, mimicking natural processes.
Native Chemical Ligation (NCL) is a widely used chemoselective reaction for the synthesis of large peptides and proteins, including cyclotides. rsc.org The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. uq.edu.aursc.org The initial step is a reversible transthioesterification, followed by an irreversible S-to-N acyl transfer that forms a native peptide bond at the ligation site. rsc.org For intramolecular cyclization, a linear peptide precursor containing both an N-terminal cysteine and a C-terminal thioester is used. uq.edu.auresearchgate.net This strategy has been instrumental in the synthesis of numerous cyclotides, including this compound. uq.edu.aunih.govresearchgate.net The linear thioester precursors can be prepared using both Boc- and Fmoc-based SPPS. uq.edu.aunih.gov
The general mechanism of NCL-mediated cyclization is as follows:
Transthioesterification : The thiol group of the N-terminal cysteine attacks the C-terminal thioester, forming a thioester-linked intermediate. rsc.org
S-to-N Acyl Shift : The amino group of the N-terminal cysteine then attacks the newly formed thioester, leading to a stable amide bond and cyclization of the peptide. rsc.org
The thia-zip reaction is a particularly efficient method for the cyclization of cysteine-rich peptides like this compound. capes.gov.bracs.org This reaction is an extension of NCL and is initiated by the intramolecular transthioesterification of a C-terminal thioester by an internal cysteine residue, not necessarily the N-terminal one. capes.gov.bracs.org This leads to the formation of a thiolactone intermediate. capes.gov.bracs.org A series of successive thiol-thiolactone exchanges, or "thia-zip" rearrangements, occur, progressively moving the thiolactone ring towards the N-terminus. capes.gov.bracs.orgntu.edu.sg This entropy-driven process culminates in the formation of a large Nα-amino thiolactone, which then undergoes a rapid and irreversible S-to-N acyl shift to form the final end-to-end cyclic peptide. capes.gov.bracs.orgnih.gov This method has been successfully applied to the synthesis of this compound and circulin B. capes.gov.bracs.orgnih.govresearchgate.net The thia-zip reaction is notably faster than unassisted cyclization, even under denaturing conditions. capes.gov.br
Other chemoselective approaches include the use of various thioester surrogates and ligation auxiliaries to facilitate cyclization. ntu.edu.sgnih.gov
Native Chemical Ligation (NCL)
Chemo-Enzymatic Synthesis Methods
Chemo-enzymatic methods combine the flexibility of chemical synthesis with the high specificity and efficiency of enzymatic reactions.
Trypsin-mediated Cyclization : Proteases like trypsin can be used to catalyze peptide bond formation under specific conditions, effectively reversing their natural hydrolytic function. nih.govmdpi.com For cyclization, a linear peptide precursor is designed with the P1 and P1' residues (the residues flanking the cleavage site) at the C- and N-termini, respectively. nih.govnih.gov The enzyme brings these termini into close proximity within its active site, facilitating ligation. mdpi.com This method has been successfully used for the cyclization of the trypsin inhibitors MCoTI-I and MCoTI-II. nih.govmdpi.com
Butelase-mediated Cyclization : Butelase 1 is a highly efficient asparaginyl endopeptidase isolated from the plant Clitoria ternatea. google.comnih.gov It functions as a potent ligase, catalyzing the cyclization of peptides with remarkable speed and specificity. nih.govntu.edu.sg Butelase 1 recognizes a C-terminal Asx-His-Val motif (where Asx is Asp or Asn) and ligates it to an N-terminal amino acid. nih.govuq.edu.au This enzyme has demonstrated broad substrate scope, successfully cyclizing a variety of peptides, including the cyclotide kalata B1 and the sunflower trypsin inhibitor (SFTI). ntu.edu.sgrsc.org Its high catalytic efficiency makes it a valuable tool for the chemoenzymatic synthesis of cyclic peptides. ntu.edu.sgntu.edu.sg
A summary of enzymatic cyclization methods:
| Enzyme | Recognition Site/Mechanism | Examples of Cyclized Peptides |
|---|---|---|
| Trypsin | Ligates P1 and P1' residues at the termini of a linear precursor. nih.govmdpi.com | MCoTI-I, MCoTI-II. nih.govmdpi.com |
| Butelase 1 | Recognizes a C-terminal Asx-His-Val sequence for ligation. nih.govuq.edu.au | Kalata B1, SFTI, conotoxin MrIA. ntu.edu.sgrsc.org |
Biological Production and Engineering of Cyclotides
Cyclotides, including this compound, are ribosomally synthesized in plants as larger precursor proteins. xiahepublishing.comuq.edu.au These precursors typically contain a signal domain, an N-terminal prodomain, the mature cyclotide domain, and a C-terminal prodomain. xiahepublishing.com The excision of the cyclotide domain and the subsequent head-to-tail cyclization are complex biological processes. The native mechanism involves enzymes such as asparaginyl endopeptidase-like ligases for the cyclization step and papain-like cysteine proteases for cleaving the N-terminus of the precursor. nih.govacs.org The conserved Asn or Asp residue often found in the C-terminal loop of the cyclotide domain is crucial for this biosynthetic cyclization. uq.edu.au However, producing these complex peptides by extracting them from their natural plant sources, such as Psychotria longipes for this compound, can be inefficient and yield small quantities. diva-portal.orgnih.gov Therefore, significant research has focused on developing heterologous production systems.
Recombinant Expression Systems (e.g., E. coli)
Recombinant protein expression offers a scalable alternative for producing cyclotides. diva-portal.org Escherichia coli (E. coli) is a widely used host for this purpose due to its rapid growth and well-understood genetics. tandfonline.com However, E. coli lacks the natural enzymatic machinery required for the backbone cyclization of the expressed peptide. uq.edu.au Consequently, the primary product of recombinant expression in standard E. coli is the linear cyclotide precursor.
To overcome the challenges of folding and disulfide bond formation, which are essential for the characteristic cystine knot motif of cyclotides, specialized E. coli strains are employed. nih.govnih.gov For example, Origami™ strains of E. coli have mutations in the thioredoxin reductase (trxB) and glutathione (B108866) reductase (gor) genes. nih.gov This genetic modification creates a more oxidizing cytoplasmic environment, which greatly enhances the correct formation of disulfide bonds in proteins like cyclotides. nih.govosti.gov The successful recombinant expression of the precursor for the cyclotide kalata S in E. coli has demonstrated the feasibility of this approach. diva-portal.org While direct expression yields the linear form, this precursor is the necessary substrate for subsequent in vitro or in vivo cyclization strategies. uq.edu.au
Intein-Mediated Backbone Cyclization
Intein-mediated protein splicing is a powerful biotechnological tool that has been adapted to achieve the crucial backbone cyclization of recombinantly produced cyclotides. springernature.comnih.gov Inteins are protein domains that can excise themselves from a precursor protein and ligate the flanking sequences (exteins) with a peptide bond. nih.gov This process can be engineered to cyclize a target peptide.
A prominent method is Protein Trans-Splicing (PTS), which utilizes split inteins. uq.edu.aunih.gov In this system, the intein is separated into two inactive fragments, an N-intein (IN) and a C-intein (IC). nih.gov The linear cyclotide precursor is genetically fused between these two split intein fragments. nih.gov When co-expressed, the IN and IC fragments recognize each other, assemble into a functional unit, and catalyze the cyclization of the intervening cyclotide sequence. nih.gov
The DnaE split intein from Nostoc puntiforme (Npu DnaE) is particularly effective due to its high reaction speed and tolerance for different amino acid sequences at the splice junctions. nih.gov This method has been successfully used for the in-cell production of natively folded MCoTI-I and MCoTI-II, demonstrating that the cyclized peptide can spontaneously fold into its correct three-dimensional structure within the bacterial cytoplasm. nih.govosti.gov This biomimetic approach can yield significant amounts of folded cyclotide, with reported intracellular concentrations reaching up to 5 µM. osti.gov The combination of expression in an oxidizing E. coli strain with an intein-mediated cyclization system provides a robust platform for the biological production of cyclotides. nih.govosti.gov
Table 1: Key Components in Intein-Mediated Cyclotide Production in E. coli
| Component | Role | Example(s) | Reference(s) |
|---|---|---|---|
| Expression Host | Produces the fusion protein. | E. coli BL21(DE3), Origami™ 2(DE3) | tandfonline.com, nih.gov |
| Cyclotide Precursor | The linear amino acid sequence to be cyclized. | MCoTI-I, MCoTI-II, Kalata B1 | nih.gov, tandfonline.com |
| Splicing Unit | Protein domain that catalyzes cyclization. | Npu DnaE split intein, Mxe GyrA intein | nih.gov, mdpi.com |
| Fusion Construct | Gene encoding the IC-(cyclotide)-IN fusion protein. | pET-based vectors | tandfonline.com |
| Affinity Tag | Facilitates purification of the precursor or final product. | His-tag, Chitin Binding Domain (CBD) | nih.gov, nih.gov |
Strategies for Analogue Generation and Combinatorial Library Development
The exceptional stability of the cyclotide scaffold makes it an ideal framework for protein engineering and drug design. xiahepublishing.comresearchgate.net The cyclic cystine knot structure is highly tolerant of sequence variations in its backbone loops, with the six cysteine residues being the only strictly conserved elements required to maintain the core fold. xiahepublishing.com This tolerance allows for the generation of novel analogues and large combinatorial libraries with diverse functionalities. nih.govtandfonline.com
Two principal strategies are employed:
Grafting of Bioactive Epitopes: This approach involves replacing one of the native loops of a cyclotide with a known bioactive peptide sequence. researchgate.nettandfonline.com The cyclotide framework serves to stabilize the grafted epitope, protecting it from enzymatic degradation and constraining its conformation, which can lead to improved activity and selectivity. tandfonline.com This technique has been used to create chimeric cyclotides that can, for example, target specific G protein-coupled receptors. tandfonline.com
Combinatorial Library Development: The genetic tractability of recombinant production systems, particularly in E. coli, allows for the creation of vast libraries of cyclotide variants. osti.govmdpi.com By randomizing the sequences of the backbone loops, libraries with diversities of up to a billion different cyclotides can be generated. mdpi.com These libraries can then be subjected to high-throughput screening to identify novel sequences that can modulate specific cellular processes or bind to a desired target. researchgate.net This was first demonstrated with a library based on MCoTI-I, where most mutations were well-tolerated, highlighting the scaffold's robustness. researchgate.net The ability to produce and screen these libraries entirely within living cells offers a powerful platform for discovering new peptide-based therapeutics. osti.govresearchgate.net
Table 2: Approaches for Cyclotide Analogue and Library Generation
| Strategy | Description | Purpose | Example Scaffold(s) | Reference(s) |
|---|---|---|---|---|
| Epitope Grafting | A specific loop within the cyclotide scaffold is replaced with a foreign bioactive peptide sequence. | To stabilize the active sequence, enhance bioavailability, and target specific receptors. | Kalata B1, MCoTI-II | contractlaboratory.com, researchgate.net, tandfonline.com |
| Point Mutation | Single or multiple amino acid substitutions are introduced into the backbone loops. | To conduct structure-activity relationship (SAR) studies and fine-tune biological activity. | Kalata B1 | contractlaboratory.com, researchgate.net |
| Combinatorial Libraries | The non-conserved residues in the loops are randomized to create a large collection of unique cyclotide variants. | For high-throughput screening to discover novel inhibitors or binders for therapeutic targets. | MCoTI-I | contractlaboratory.com, researchgate.net, mdpi.com |
Molecular and Cellular Mechanisms of Action of Cyclopsychotride a
Neurotensin (B549771) Receptor Binding and Inhibition Mechanisms
Cyclopsychotride A has been identified as an inhibitor of neurotensin (NT) binding to its receptor. researchgate.netnih.gov Neurotensin is a tridecapeptide that acts as a neurotransmitter and hormone by activating G-protein-coupled receptors (GPCRs), such as the neurotensin receptor 1 (NTS1). abcam.comcreative-diagnostics.com The binding of neurotensin to its receptor typically leads to the activation of intracellular signaling pathways, including the mobilization of calcium. abcam.com
Research conducted on human colon carcinoma HT-29 cell membranes, which express neurotensin receptors, revealed that this compound effectively inhibits the binding of radiolabeled neurotensin. researchgate.netnih.gov This inhibitory action suggests that this compound can interfere with the normal physiological functions mediated by the neurotensin signaling pathway. nih.gov The potency of this inhibition has been quantified, providing insight into the affinity of this compound for the neurotensin receptor binding site. researchgate.netnih.gov
However, some findings suggest that the interaction may not be a simple, direct antagonism at the receptor site. While it inhibits neurotensin binding, this compound also elicits cellular effects, such as calcium mobilization, that are not blocked by known neurotensin antagonists and occur in cells lacking neurotensin receptors. nih.govabcam.com This indicates a more complex mechanism of action that may not be solely mediated through the neurotensin receptor. abcam.com
| Compound | Assay System | Parameter | Value | Reference |
|---|---|---|---|---|
| This compound | [125I]neurotensin binding to HT-29 cell membranes | IC₅₀ | ~3 µM | researchgate.netnih.govabcam.com |
Membrane Interaction and Pore Formation Theories for Cyclotides
The biological activities of many cyclotides, including likely those of this compound, are fundamentally linked to their ability to interact with and disrupt cellular membranes. nih.govdiva-portal.org This interaction is thought to culminate in the formation of pores, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately cell death. researchgate.netdiva-portal.orgresearchgate.net The proposed mechanism involves several key steps, starting from the initial binding to the membrane surface to the insertion and assembly of peptide monomers into pore-like structures. researchgate.net
Theories on pore formation by cyclotides often describe models such as the "barrel-stave" or "toroidal" pore. researchgate.net In the barrel-stave model, the cyclotide molecules insert into the membrane and align like staves in a barrel to form a central pore. In the toroidal pore model, the peptides induce the lipid monolayer to bend inward, creating a pore lined by both the peptides and the lipid head groups. researchgate.net The size of these pores can be influenced by the concentration of the cyclotide. researchgate.net
A critical aspect of cyclotide membrane interaction is their specificity for certain types of lipids. researchgate.netdiva-portal.org Studies on various cyclotides have demonstrated a preferential binding to membranes containing phosphatidylethanolamine (B1630911) (PE) lipids. researchgate.netmdpi.comnih.gov This specificity is a conserved feature and is considered crucial for their biological activity. mdpi.comnih.gov The interaction is thought to be initiated by the binding of a specific region of the cyclotide, often a conserved hydrophilic patch, to the PE headgroups in the lipid bilayer. researchgate.netdiva-portal.org This initial electrostatic interaction is followed by hydrophobic interactions that drive the insertion of the peptide into the membrane core. diva-portal.org This PE-specificity is consistent with the proposed role of cyclotides in plant defense, as insect cell membranes have a high content of PE lipids. researchgate.net
The amphipathic nature of cyclotides, with distinct hydrophobic and hydrophilic surfaces, is key to their membrane-disrupting activity. uq.edu.auucl.ac.uk The structure of cyclotides forces a number of hydrophobic residues to be exposed on the molecular surface, forming a "hydrophobic patch". uq.edu.auuit.no This patch is believed to be the primary site of interaction with the nonpolar, acyl chain region of the lipid bilayer. nih.govuit.no Following the initial binding to the membrane surface (often mediated by PE-interactions), the hydrophobic patch inserts into the membrane core. researchgate.net This insertion disrupts the local lipid packing and is a critical step in the process of pore formation and membrane destabilization. researchgate.netucl.ac.uk The size and composition of this hydrophobic patch can influence the potency of the cyclotide's membrane-disrupting and cytotoxic effects. uq.edu.au
Specificity for Phosphoethanolamine (PE)-containing Lipids
Interactions with Other Biological Membranes and Cellular Components
The membrane-disrupting capabilities of cyclotides are not limited to a single cell type but extend to a variety of biological membranes. This broad activity spectrum is a hallmark of this peptide family. For instance, many cyclotides exhibit hemolytic activity by disrupting the membranes of red blood cells and antimicrobial activity by targeting the membranes of bacteria and fungi. They can also permeabilize the membranes of cancer cells, which is the basis for their cytotoxic properties. uq.edu.auucl.ac.uk
The interaction with the external surface of organisms like nematodes is also sufficient to cause toxicity, suggesting that cyclotides can damage the lipid-rich epicuticle. The common thread across these diverse activities is the fundamental mechanism of membrane permeabilization, driven by the specific and non-specific interactions with lipid components. nih.gov While the primary target appears to be the plasma membrane, there is evidence that some cyclotides can also interact with internal membranes after entering the cell.
Structure-Activity Relationship Studies: Molecular Determinants of Biological Function
The cyclic cystine knot provides exceptional stability against thermal, chemical, and enzymatic degradation, which is a prerequisite for their biological activity. uq.edu.au Alanine scanning mutagenesis studies on other cyclotides, like Kalata B1, have revealed that a specific surface-exposed patch of residues, termed the "bioactive patch," is crucial for their biological effects. nih.gov This patch is often distinct from the hydrophobic patch responsible for membrane insertion, suggesting that multiple regions of the molecule are involved in its mechanism of action, possibly through self-association at the membrane surface. nih.gov Furthermore, the substitution of key residues, even with structurally similar ones, can dramatically alter the biological activity, highlighting the precise structural requirements for function. While specific SAR studies on analogues of this compound are not extensively documented, the principles derived from other cyclotides provide a framework for understanding its molecular determinants of function.
Cellular Uptake and Translocation Mechanisms (e.g., Endocytic Pathways)
This compound, like other cyclotides, is a cell-penetrating peptide (CPP) that can cross cellular membranes to exert its biological effects. diva-portal.orguq.edu.au The primary mechanisms for the cellular entry of CPPs are direct translocation across the membrane and endocytosis. researchgate.netnih.gov The specific pathway utilized can be influenced by factors such as the peptide's concentration and the composition of the cell membrane. researchgate.net
The initial interaction with the cell membrane is a critical step. For many CPPs, this involves electrostatic interactions with the negatively charged cell surface. mdpi.com Cyclotides, including likely this compound, have shown an affinity for binding to phosphatidylethanolamine (PE) lipids in the cell membrane. researchgate.netresearchgate.net This interaction can cause membrane destabilization, which is a precursor to cellular entry. uq.edu.au The amphipathic nature of cyclotides, possessing both hydrophobic and hydrophilic regions, is crucial for their interaction with and disruption of the cell membrane. acs.org
Once concentrated at the cell surface, this compound can enter the cell through two main routes:
Direct Translocation: At higher concentrations, CPPs can directly penetrate the plasma membrane. researchgate.net This process is thought to involve the formation of transient pores, such as "barrel-stave" or "toroidal" pores, which allow the peptide to pass directly into the cytoplasm. researchgate.net This energy-independent pathway is facilitated by the peptide's ability to disrupt the lipid bilayer. researchgate.netresearchgate.net
Endocytosis: At lower concentrations, endocytosis is the more common mechanism of uptake for CPPs. nih.govresearchgate.net This is an energy-dependent process where the cell membrane engulfs the peptide, forming vesicles that are then internalized. nih.gov Several endocytic pathways can be involved, and often multiple pathways may operate simultaneously. researchgate.netmdpi.com These can include:
Macropinocytosis: This process involves the formation of large vesicles and has been identified as a key uptake mechanism for some CPPs. nih.govmdpi.com
Clathrin-mediated endocytosis: This pathway involves the protein clathrin and is a common route for the internalization of various molecules. diva-portal.orgmdpi.com
Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane rich in caveolin. diva-portal.orgmdpi.com
Studies on the prototypic cyclotide, kalata B1, which shares structural similarities with this compound, have shown that it can utilize both direct translocation and multiple endocytic pathways to enter cells. uq.edu.auresearchgate.net The internalization of kalata B1 is initiated by its binding to PE-phospholipids and is partially dependent on dynamin and actin, key components of endocytic processes. researchgate.net Given the structural and functional similarities among cyclotides, it is plausible that this compound employs similar multifaceted and opportunistic mechanisms for cellular entry. researchgate.netxiahepublishing.com
| Uptake Mechanism | Description | Key Factors | Relevant Proteins/Lipids |
| Direct Translocation | Energy-independent direct passage through the cell membrane. researchgate.netresearchgate.net | Higher peptide concentration. researchgate.net | Phosphatidylethanolamine (PE) lipids. researchgate.netresearchgate.net |
| Endocytosis | Energy-dependent uptake via vesicle formation. nih.gov | Lower peptide concentration. researchgate.net | Clathrin, Caveolin, Dynamin, Actin. diva-portal.orgresearchgate.netmdpi.com |
| Macropinocytosis | Formation of large intracellular vesicles. nih.govmdpi.com | ||
| Clathrin-mediated | Uptake via clathrin-coated pits. diva-portal.orgmdpi.com | Clathrin. mdpi.com | |
| Caveolae-mediated | Internalization through caveolae. diva-portal.orgmdpi.com | Caveolin. mdpi.com |
Biological Activities of Cyclopsychotride a in in Vitro and Non Human Systems
Modulation of Intracellular Calcium Levels in Unrelated Cell Lines
A significant biological effect of Cyclopsychotride A is its ability to modulate intracellular calcium (Ca2+) concentrations. nih.gov The peptide was observed to stimulate an increase in cytosolic calcium levels in a dose-dependent manner, with activity noted at concentrations from 3 to 30 µM. nih.govresearchgate.net This effect was notably demonstrated in at least two different cell lines that lack neurotensin (B549771) receptors. nih.govresearchgate.net This finding supports the hypothesis that the peptide's mode of action is not specific to the neurotensin signaling pathway but may involve a more general mechanism, such as direct interaction with the cell membrane. nih.govdiva-portal.org The formation of membrane pores or channels by cyclotides could explain the observed influx of Ca2+ from intracellular stores or the extracellular environment. nih.gov
Antimicrobial Activities against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
This compound exhibits broad-spectrum antimicrobial activity, having been tested against both Gram-positive and Gram-negative bacteria. nih.govnih.gov It is considered a potent antibacterial cyclotide. researchgate.net In low-salt assays, this compound was active against Staphylococcus aureus and Escherichia coli. nih.govnih.gov Specifically, its activity against S. aureus was determined to have a minimum inhibitory concentration (MIC) of 39 µM under low salt conditions. sci-hub.se Its activity is reportedly salt-dependent, with reduced efficacy in high-salt conditions, suggesting that initial interactions with microbial surfaces may be electrostatic. nih.gov Among several cyclotides tested, this compound showed one of the broadest spectrums of activity, affecting eight of nine microbes tested, which included various bacteria and two fungal strains. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | MIC (µM) | Assay Conditions |
|---|
Antiviral Activities (e.g., Anti-HIV) in Cellular Models
The cyclotide class of peptides is well-documented for its anti-HIV properties. mdpi.comxiahepublishing.comtandfonline.com Many cyclotides, including the circulins and cycloviolacins, have demonstrated potent activity against HIV in cellular models. xiahepublishing.comresearchgate.net this compound shows a high degree of sequence homology with some of these known anti-HIV cyclotides, such as the cycloviolins. acs.org While this structural similarity and its classification as a cyclotide suggest potential antiviral capabilities, specific studies detailing the direct anti-HIV efficacy or EC50 values for this compound itself are not prominently reported in the literature. mdpi.comxiahepublishing.comresearchgate.net The anti-HIV action of related cyclotides is generally attributed to their ability to interact with and disrupt viral or cellular membranes, an activity for which the intact cyclic backbone is crucial. mdpi.com
Antiparasitic Activities (e.g., Nematocidal, Molluscicidal)
Cyclotides as a family are recognized for a range of host-defense activities, including potent insecticidal, nematocidal, and molluscicidal properties. goldaruco.comoup.com These activities are believed to be a key part of their natural function in protecting plants from pests. oup.com The mechanism is thought to involve the disruption of cell membranes in the digestive tracts of pests that ingest them. mdpi.com While extensive studies have demonstrated the in vitro effects of other cyclotides, such as kalata B1, against parasitic nematodes, specific data quantifying the nematocidal or molluscicidal activity of this compound have not been specifically detailed. mdpi.comgoldaruco.comoup.com
Cytotoxic Effects on Non-Human Cell Lines and Their Mechanisms
This compound, like other cyclotides, demonstrates cytotoxic activity. nih.govscielo.br The primary mechanism behind this cytotoxicity is the disruption of cell membrane integrity. diva-portal.org Cyclotides are amphipathic molecules, meaning they have both hydrophobic and charged regions on their surface. diva-portal.org This structure allows them to bind to and disrupt phospholipid membranes, leading to pore formation and subsequent cell lysis. diva-portal.orgresearchgate.net In functional assays, this membrane-disruptive effect has been observed, leading to necrotic cell death characteristics. diva-portal.org Studies on a group of four macrocyclic peptides including this compound reported that they were cytotoxic and lysed human red blood cells, with a lethal dose 50% (LD50) of 400 µM. nih.govnih.gov This hemolytic activity is a common indicator of the membrane-disrupting capabilities of cyclotides. mdpi.com
Enzyme Inhibition Activities (e.g., Trypsin Inhibition)
The cyclotide family is structurally diverse and can be categorized into subfamilies. rsc.org One such subfamily consists of trypsin inhibitors, such as MCoTI-II, which are also known as cyclic knottins. rsc.orgresearchgate.net However, this compound is not classified within this trypsin inhibitor subfamily based on sequence homology. rsc.org Furthermore, experimental studies on related cyclotides, kalata B1 and kalata B2, showed they had no inhibitory effect on the activity of trypsin or chymotrypsin (B1334515) enzymes. pnas.org This indicates that this compound is not expected to function as a trypsin inhibitor.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Neurotensin |
| Circulin (B12663914) A |
| Circulin B |
| Kalata B1 |
| Kalata B2 |
| Cycloviolacin O2 |
| MCoTI-II (Momordica cochinchinensis trypsin inhibitor-II) |
| Chymotrypsin |
| Trypsin |
| Staphylococcus aureus |
Research Applications and Future Directions for Cyclopsychotride a
Cyclopsychotride A as a Molecular Probe for GPCR Ligand Design and Receptor Signaling Studies
This compound has been identified as a modulator of G protein-coupled receptors (GPCRs), specifically as a neurotensin (B549771) receptor 1 (NTR1) antagonist. nih.govresearchgate.net This was discovered through the observation that it inhibited the binding of neurotensin to HT-29 cell membranes. researchgate.net The ability of this compound to interact with GPCRs, which are the most exploited drug targets, highlights its potential as a molecular probe to study receptor signaling pathways. rsc.orgrsc.org
The stable and constrained structure of cyclotides like this compound makes them ideal templates for designing novel GPCR ligands. rsc.orgrsc.orgfrontiersin.org By understanding the specific interactions between this compound and its receptor, researchers can gain insights into the structural requirements for ligand binding and receptor activation or inhibition. This knowledge is invaluable for the rational design of new therapeutic agents with improved potency and selectivity. The use of cyclotides as scaffolds can lead to peptide-based drugs with enhanced pharmacokinetic properties, including improved stability and oral activity. rsc.orgresearchgate.net
| Native Cyclotide Ligands of Mammalian GPCRs | |
| Cyclotide | Target (Mechanism of Action) |
| This compound | NTR1 (Antagonist) |
| Kalata B7 | Oxytocin & Vasopressin V1a Receptors (Agonist) |
| Source: nih.govfrontiersin.orgresearchgate.net |
Utilization of the Cyclotide Scaffold for Peptide Engineering and Display
The inherent stability of the cyclotide framework, as exemplified by this compound, makes it an exceptional scaffold for peptide engineering and display technologies. nih.govmdpi.comresearchgate.net The backbone loops connecting the conserved cysteine residues are tolerant to sequence variations, allowing for the grafting of bioactive peptide epitopes onto the cyclotide core. researchgate.netresearchgate.netresearchgate.net This process can stabilize the grafted epitope, preserving its biological activity while benefiting from the stability of the cyclotide scaffold. researchgate.net
Various display technologies, such as phage, bacterial, yeast, and mRNA display, have been employed to create large libraries of cyclotide variants. mdpi.comresearchgate.net These libraries can be screened for novel binders against a wide array of molecular targets. researchgate.net The ability to generate and screen vast numbers of engineered cyclotides opens up possibilities for discovering new therapeutic and diagnostic agents. mdpi.comnih.gov The MCoTI-II cyclotide, for instance, has been used to generate a library of over 10¹² members for selecting potent inhibitors of specific enzymes. acs.org This demonstrates the immense potential of using cyclotide scaffolds like that of this compound for developing highly potent and selective molecules.
Development of Novel Biochemical Tools and Research Reagents
The unique properties of cyclotides, including their exceptional stability and ability to interact with biological targets, make them valuable for the development of novel biochemical tools and research reagents. mdpi.comresearchgate.netnih.gov this compound, with its demonstrated activity as a neurotensin inhibitor, can serve as a specific tool to probe the function of the neurotensin system. researchgate.net
Engineered cyclotides can be developed into highly specific inhibitors or binders for various proteins, aiding in the study of their functions both in vitro and in vivo. mdpi.comnih.gov Furthermore, the stability of the cyclotide scaffold allows for the introduction of various chemical modifications, such as fluorescent tags or biotin, without compromising their structural integrity. mdpi.com This enables the creation of customized research reagents for applications like fluorescence microscopy, flow cytometry, and affinity purification. The development of such tools from the this compound scaffold could provide new avenues for investigating complex biological processes.
Exploration of this compound Analogues for Enhanced Biological Potency or Selectivity
A significant area of research focuses on creating analogues of naturally occurring cyclotides to enhance their biological properties. mdpi.comresearchgate.net For this compound, this involves synthesizing variants with modified amino acid sequences to improve its potency as a neurotensin antagonist or to alter its selectivity for different receptor subtypes. researchgate.net Structure-activity relationship studies, where specific residues are systematically replaced, can provide insights into the key amino acids responsible for its biological activity. uq.edu.au
By grafting different peptide epitopes onto the this compound framework, it is possible to create novel molecules with entirely new biological activities. researchgate.netportlandpress.com For example, studies have shown that grafting polar or charged residues onto the surface of a cyclotide can alter its interaction with cell membranes and reduce non-specific toxicity. portlandpress.com This approach could be used to fine-tune the properties of this compound analogues, leading to the development of more effective and safer therapeutic candidates.
Biotechnological Potential in Agriculture as Eco-Friendly Crop Protection Agents
Cyclotides, in their natural plant hosts, are believed to function as defense molecules against pests and pathogens. expasy.orgbicnirrh.res.inuq.edu.au This inherent insecticidal and antimicrobial activity makes them promising candidates for the development of eco-friendly biopesticides. uq.edu.auresearchgate.netnih.govdntb.gov.ua The exceptional stability of cyclotides ensures their persistence in the field, a desirable trait for crop protection agents. uq.edu.au
The mechanism of action for many cyclotides involves disrupting the cell membranes of insects and other pests. nih.govoup.com Studies on the cyclotide parigidin-br1 (B1577081) have shown its ability to disrupt insect cell membranes, highlighting the potential of this class of compounds as biotechnological insecticides. nih.gov While the specific insecticidal properties of this compound have not been extensively studied, its structural similarity to other insecticidal cyclotides suggests it could have similar potential. nih.gov Exploring the use of this compound and its analogues in agriculture could lead to the development of sustainable and environmentally friendly alternatives to conventional chemical pesticides. researchgate.netnih.gov
Future Avenues in Cyclotide Diversity Screening and Bioactivity Profiling
The vast diversity of cyclotides in the plant kingdom remains largely unexplored. nih.govacs.orguq.edu.au It is estimated that violaceous plants alone may produce as many as 150,000 individual cyclotides. nih.gov Future research will undoubtedly focus on screening a wider range of plant species to discover novel cyclotides with unique structures and bioactivities. nih.govacs.orgdiva-portal.org High-throughput screening methods, combining liquid chromatography-mass spectrometry and other analytical techniques, will be crucial for rapidly identifying and characterizing new cyclotides from complex plant extracts. uq.edu.audiva-portal.org
As new cyclotides are discovered, comprehensive bioactivity profiling will be essential to uncover their therapeutic and biotechnological potential. nih.govcontractlaboratory.com This involves testing them against a wide range of biological targets, including various receptors, enzymes, and pathogens. contractlaboratory.com The discovery of new cyclotides, potentially with even greater stability or more potent bioactivities than this compound, will continue to fuel innovation in drug discovery, biotechnology, and agriculture.
Q & A
Q. Q1. What structural features of cyclopsychotride A contribute to its neurotensin-binding inhibitory activity, and how are these features experimentally validated?
this compound belongs to the cyclotide family, characterized by a cyclic cystine-knot motif stabilized by three disulfide bonds . Its neurotensin (NT) antagonism is attributed to interactions with membrane receptors, potentially via pore-forming mechanisms that disrupt intracellular Ca²⁺ signaling . Validation methods include:
- NMR/X-ray crystallography : To resolve 3D structure and disulfide connectivity.
- Functional assays : Measurement of intracellular Ca²⁺ levels in NT-responsive cell lines (e.g., SH-SY5Y neuroblastoma) using fluorescent indicators (e.g., Fura-2) .
- Comparative studies : Testing activity in unrelated cell lines to rule out receptor-specific effects .
Q. Q2. What standard assays are used to evaluate the antimicrobial activity of this compound, and how are results interpreted?
Antimicrobial efficacy is assessed via:
- Microdilution assays : Minimum inhibitory concentration (MIC) determination against pathogens like Candida tropicalis and Staphylococcus aureus .
- Hemolytic activity tests : To differentiate between antimicrobial and cytotoxic effects (e.g., using erythrocyte lysis assays) .
- Data interpretation : A ≥8-fold selectivity ratio (cytotoxic vs. antimicrobial MIC) indicates therapeutic potential .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in mechanistic data (e.g., pore-forming vs. receptor-mediated hypotheses) for this compound?
Contradictory findings arise from:
- Varied experimental models : Differences in cell lines or membrane compositions may bias results.
- Methodological approaches :
- Statistical rigor : Apply multivariate analysis to account for confounding variables (e.g., cell viability, batch effects) .
Q. Q4. What experimental designs are optimal for studying this compound’s structure-activity relationships (SAR) in drug discovery contexts?
Key strategies include:
- Alanine scanning mutagenesis : Systematically replace residues to identify critical pharmacophores .
- Hybrid cyclotide design : Engineer chimeric peptides combining domains from this compound and related cyclotides (e.g., kalata B1) .
- High-throughput screening (HTS) : Pair SAR data with toxicity profiles using organ-on-a-chip systems .
- Data validation : Cross-reference synthetic peptide purity (HPLC/MS) with bioactivity to exclude batch variability .
Q. Q5. How can computational tools enhance the study of this compound’s evolutionary and functional diversity?
- Homology modeling : Use HMMER or Phyre2 to predict structural homologs in plant genomes (e.g., Rubiaceae family) .
- Phylogenetic analysis : Construct gene trees to trace cyclotide diversification and functional convergence .
- Machine learning : Train models on cyclotide databases (e.g., CyBase) to predict novel bioactive sequences .
Methodological and Reporting Standards
Q. Q6. What are the best practices for reporting this compound’s bioactivity data to ensure reproducibility?
- Detailed experimental protocols : Include buffer compositions, cell passage numbers, and instrument calibration data .
- Raw data accessibility : Deposit dose-response curves, MIC values, and NMR spectra in repositories like Zenodo .
- Negative controls : Report results from scrambled-sequence cyclotides to confirm specificity .
Q. Q7. How should researchers address ethical and practical challenges in sourcing this compound for academic studies?
- Synthetic protocols : Follow solid-phase peptide synthesis (SPPS) guidelines with explicit disulfide oxidation steps .
- Material transfer agreements (MTAs) : Required for sharing novel cyclotide variants between institutions .
- Ethical sourcing : For plant-derived samples, comply with Nagoya Protocol for biodiversity access .
Data Contradiction and Synthesis
Q. Q8. How can conflicting data on this compound’s cytotoxicity be reconciled across studies?
- Meta-analysis : Pool data from independent labs using fixed/random-effects models to identify consensus LC₅₀ values .
- Standardized assays : Adopt OECD guidelines for cytotoxicity testing (e.g., ISO 10993-5) .
- Contextual factors : Control for cell culture conditions (e.g., serum concentration, oxygen tension) that modulate peptide stability .
Future Directions
Q. Q9. What novel methodologies could advance the study of this compound’s in vivo pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
